molecular formula C8H6N2O B12962259 1,7-Naphthyridine 7-oxide

1,7-Naphthyridine 7-oxide

Cat. No.: B12962259
M. Wt: 146.15 g/mol
InChI Key: NJKVQGLSKHFPJL-UHFFFAOYSA-N
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Description

1,7-Naphthyridine 7-oxide: is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions. The 1,7-naphthyridine structure specifically has nitrogen atoms at the 1 and 7 positions. The 7-oxide variant introduces an oxygen atom bonded to the nitrogen at the 7th position, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,7-naphthyridine 7-oxide typically involves the oxidation of 1,7-naphthyridine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the compound.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors that allow for better control of reaction parameters and higher yields. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,7-Naphthyridine 7-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide back to the parent 1,7-naphthyridine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products:

    Oxidation: Higher oxides or quinoline derivatives.

    Reduction: 1,7-naphthyridine.

    Substitution: Various substituted naphthyridine derivatives depending on the reagents used.

Scientific Research Applications

1,7-Naphthyridine 7-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 1,7-naphthyridine 7-oxide involves its interaction with various molecular targets. The presence of the oxide group can enhance its ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1,5-Naphthyridine: Another isomer with nitrogen atoms at the 1 and 5 positions.

    1,8-Naphthyridine: Contains nitrogen atoms at the 1 and 8 positions and is known for its diverse biological activities.

    2,7-Naphthyridine: Nitrogen atoms at the 2 and 7 positions, with unique reactivity and applications.

Uniqueness: 1,7-Naphthyridine 7-oxide is unique due to the specific positioning of the nitrogen and oxide groups, which influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-oxido-1,7-naphthyridin-7-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-10-5-3-7-2-1-4-9-8(7)6-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKVQGLSKHFPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=[N+](C=C2)[O-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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